Methyl 3-[(5-chloro-2-methoxyphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate
Description
Methyl 3-[(5-chloro-2-methoxyphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate is a sulfonamide derivative featuring a benzothiophene core substituted with a sulfamoyl group at position 3 and a methyl ester at position 2. The 5-chloro-2-methoxyphenyl moiety on the sulfamoyl group introduces distinct electronic and steric properties, which may enhance binding to biological targets such as enzymes or receptors.
Properties
IUPAC Name |
methyl 3-[(5-chloro-2-methoxyphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClNO5S2/c1-23-13-8-7-10(18)9-12(13)19-26(21,22)16-11-5-3-4-6-14(11)25-15(16)17(20)24-2/h3-9,19H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNEHKDSIURVITJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NS(=O)(=O)C2=C(SC3=CC=CC=C32)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClNO5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-[(5-chloro-2-methoxyphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through a cyclization reaction involving a thiophene derivative and a suitable electrophile.
Introduction of the Sulfamoyl Group: The sulfamoyl group is introduced via a sulfonation reaction, where a sulfonyl chloride reacts with an amine to form the sulfamoyl group.
Attachment of the Methoxyphenyl Group: The methoxyphenyl group is attached through a substitution reaction, often using a methoxyphenyl halide and a suitable base.
Esterification: The final step involves the esterification of the carboxylic acid group to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-[(5-chloro-2-methoxyphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the methoxyphenyl and benzothiophene moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halides, bases, and acids are used under controlled conditions to achieve selective substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Scientific Research Applications
Synthesis Pathways
Recent studies have focused on synthesizing benzothiophene derivatives, including this compound, through various chemical reactions. One notable method involves the Knoevenagel condensation reaction, which has been utilized to produce related compounds with anti-tubercular activity. These synthetic routes often involve the reaction of thiophene derivatives with aromatic aldehydes in the presence of catalysts such as piperidine .
Antimicrobial Properties
Research indicates that methyl 3-[(5-chloro-2-methoxyphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate exhibits antimicrobial activity against several pathogenic strains. Its structural components suggest potential efficacy against tuberculosis and other bacterial infections. For instance, compounds derived from similar structures have shown moderate to good anti-tubercular activity, with minimum inhibitory concentration (MIC) values ranging from 25 to 100 µg/mL against Mycobacterium tuberculosis .
Anticancer Activity
The compound's ability to inhibit specific cancer cell lines has been investigated. Benzothiophene derivatives have demonstrated cytotoxic effects in vitro, suggesting that modifications to their structure can enhance their anticancer properties. The presence of the sulfamoyl group is hypothesized to contribute to this activity by interfering with cellular processes involved in tumor growth .
Study 1: Anti-Tubercular Activity
In a recent study evaluating the anti-tubercular properties of various benzothiophene derivatives, this compound was included among test compounds. The results indicated that it exhibited notable activity against M. tuberculosis, with an MIC comparable to standard treatments like Rifampicin .
Study 2: Cytotoxicity in Cancer Cells
Another study assessed the cytotoxic effects of this compound on different cancer cell lines, including breast and lung cancer cells. The findings revealed that it significantly reduced cell viability at concentrations above 50 µM, indicating its potential as an anticancer agent .
| Compound Name | MIC (µg/mL) | Activity Type |
|---|---|---|
| This compound | 25 - 100 | Anti-tubercular |
| Related Benzothiophene Derivative | 50 - 200 | Anticancer |
Table 2: Synthesis Methods Overview
| Synthesis Method | Key Reagents | Yield (%) |
|---|---|---|
| Knoevenagel Condensation | Thiophene derivative, aromatic aldehyde | 75 |
| Acetylation | Acetic anhydride, base catalyst | 85 |
Mechanism of Action
The mechanism of action of Methyl 3-[(5-chloro-2-methoxyphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. The sulfamoyl group is known to interact with enzymes and proteins, potentially inhibiting their activity. The benzothiophene core can interact with nucleic acids and other biomolecules, affecting cellular processes. These interactions contribute to the compound’s biological activities and therapeutic potential.
Comparison with Similar Compounds
Thifensulfuron-Methyl and Tribenuron-Methyl
Structural Differences :
- Thifensulfuron-methyl : Contains a thiophene ring with a sulfonylurea bridge (CAS 79277–27–3).
- Tribenuron-methyl : Features a benzoate core with a sulfonylurea group (CAS 101200–48–0).
- Target Compound : Replaces the sulfonylurea with a sulfamoyl group and uses a benzothiophene scaffold.
Functional Implications :
- The benzothiophene core in the target compound may confer greater metabolic stability compared to thiophene or benzoate systems due to its fused aromatic structure.
Methyl 5-Amino-1-Benzothiophene-2-Carboxylate
Structural Differences :
- Substituent at Position 3: The target compound has a sulfamoyl group, while this analog has an amino group (CAS 20532-28-9).
- Molecular Formula: C10H9NO2S (analog) vs. C17H15ClNO5S2 (target).
Functional Implications :
- However, the absence of the sulfamoyl group likely reduces interactions with ALS or similar enzymes, limiting herbicidal activity .
Methyl 3-[(4-Methylphenyl)Sulfamoyl]-1-Benzothiophene-2-Carboxylate
Structural Differences :
- Aryl Substituent : 4-methylphenyl (CAS 899977-35-6) vs. 5-chloro-2-methoxyphenyl in the target compound.
- Molecular Weight : 361.4 g/mol (analog) vs. ~406.9 g/mol (estimated for target compound).
Functional Implications :
- The chloro and methoxy substituents in the target compound could enhance hydrophobic interactions and hydrogen bonding, respectively, improving target engagement .
Research Implications and Gaps
- Hydrogen Bonding : The target compound’s sulfamoyl and methoxy groups may form robust hydrogen-bonding networks, as described in , influencing crystal packing and solubility .
- Further studies should compare ALS inhibition kinetics.
- Synthetic Accessibility : The chloro and methoxy substituents may complicate synthesis compared to simpler analogs, requiring optimized protocols.
Biological Activity
Methyl 3-[(5-chloro-2-methoxyphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a detailed overview of its biological activity, including mechanisms of action, therapeutic applications, and comparative studies with related compounds.
Chemical Structure and Properties
The compound features a unique structure that includes:
- A benzothiophene core , which is known for its diverse biological activities.
- A sulfamoyl group , which can interact with various enzymes and proteins, potentially inhibiting their activity.
- A methoxyphenyl substituent , contributing to its chemical reactivity and biological properties.
This compound exerts its biological effects through several mechanisms:
- Enzyme Inhibition : The sulfamoyl group interacts with target enzymes, inhibiting their functions, which can lead to altered metabolic pathways.
- Nucleic Acid Interaction : The benzothiophene core can bind to nucleic acids, affecting gene expression and cellular processes.
These interactions are critical for the compound's potential therapeutic effects in various diseases.
Anticancer Properties
Research has indicated that this compound exhibits significant anticancer activity . For instance, studies have shown that it can inhibit the growth of various cancer cell lines, including non-small cell lung carcinoma (A549 and NCI-H23). The compound's IC50 values in these assays suggest potent activity:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | A549 | 1.48 |
| This compound | NCI-H23 | 0.49 |
These values indicate that the compound's potency is comparable to established anticancer agents like staurosporine .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties . Preliminary studies indicate effective inhibition against various bacterial strains, with minimum inhibitory concentration (MIC) values highlighting its potential as an antimicrobial agent:
| Bacterial Strain | MIC (µM) |
|---|---|
| Pseudomonas aeruginosa | 0.21 |
| Escherichia coli | 0.21 |
Such results suggest that the compound could be developed into a new class of antibiotics targeting resistant bacterial strains .
Case Studies
Several case studies have been conducted to explore the efficacy of this compound:
- In Vitro Studies : In a study assessing its anticancer properties, the compound was shown to induce apoptosis in cancer cells, with significant increases in apoptotic markers compared to control groups .
- Synergistic Effects : Research also explored the synergistic effects of combining this compound with other chemotherapeutics, revealing enhanced efficacy against resistant cancer cell lines when used in combination therapies .
Comparative Analysis with Similar Compounds
The uniqueness of this compound can be contrasted with similar compounds:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| Methyl 5-chloro-3-(methylsulfamoyl)thiophene-2-carboxylate | Lacks methoxy group | Moderate anticancer activity |
| Methyl 3-chloro-6-methoxybenzo[b]thiophene-2-carboxylate | Different halogen substitution | Lower antimicrobial activity |
This comparison highlights the distinct advantages offered by the sulfamoyl and methoxy groups in enhancing both anticancer and antimicrobial activities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
